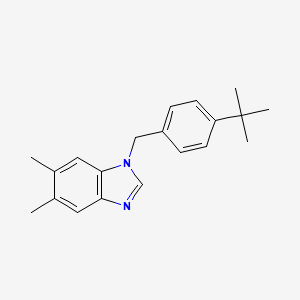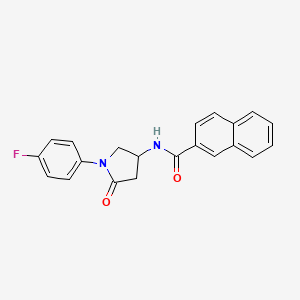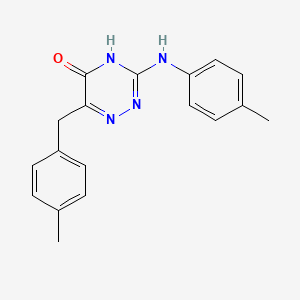
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride” is a small molecule . It is also known as “(S)-Fluoxetine” and is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has S configuration . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .
Molecular Structure Analysis
The molecular structure of this compound comprises a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine with a methyl group . The molecular weight is 309.3261 and the chemical formula is C17H18F3NO .Physical And Chemical Properties Analysis
The compound melts at 159.6 °C . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
Research by Liu et al. (1993) on N3O3 amine phenols showcases the compound's application in creating hexadentate ligands for group 13 metal ions, highlighting its role in coordination chemistry. These ligands are derived from the reduction of Schiff bases, indicating their potential in synthesizing complex metal-ligand assemblies for catalysis or material science applications (Liu, Wong, Rettig, & Orvig, 1993).
X-Ray Structures and Computational Studies of Several Cathinones
Nycz et al. (2011) conducted a study involving the characterization of cathinones, where the structural analysis of related compounds, including amine derivatives, was performed. This research provides insight into the molecular geometry and electronic properties of such compounds, contributing to the understanding of their reactivity and physical properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Characterization of a κ-Opioid Receptor Antagonist
Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist, highlighting the compound's pharmacological profile and its selectivity towards κ-opioid receptors. This research underscores the compound's potential therapeutic applications in treating depression and addiction disorders, showcasing the importance of amine derivatives in developing new pharmacological agents (Grimwood et al., 2011).
Synthesis, Antimicrobial, and Cytotoxic Activity of Novel Azetidine-2-One Derivatives
A study by Noolvi et al. (2014) on the synthesis and biological activity evaluation of azetidine-2-one derivatives of 1H-benzimidazole, including amine derivatives, illustrates their antimicrobial and cytotoxic potentials. This research contributes to the field of medicinal chemistry by providing new insights into the design of bioactive compounds (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Experimental and Theoretical Investigations of Amine Derivatives as Corrosion Inhibitors
Research conducted by Boughoues et al. (2020) focuses on the application of amine derivative compounds as corrosion inhibitors for mild steel in HCl medium. The study integrates experimental and computational approaches to elucidate the mechanism of action and efficiency of these compounds, demonstrating their potential in industrial applications to prevent corrosion (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Eigenschaften
IUPAC Name |
(1S)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNUAORXKUDOAK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

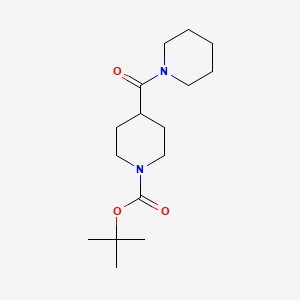

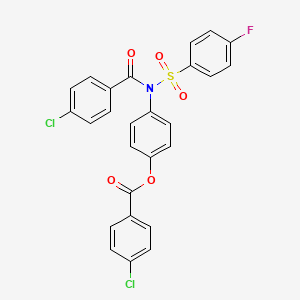
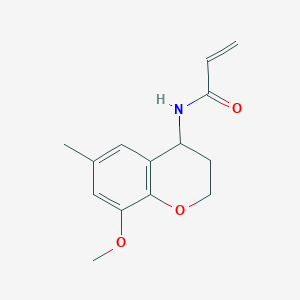

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)
